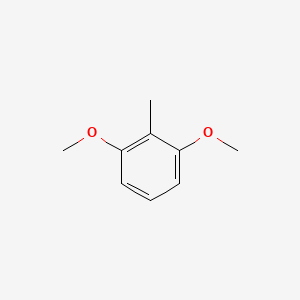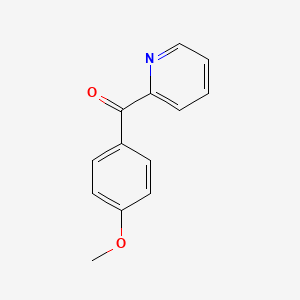![molecular formula C17H21NO B1360142 2-[4-(Tert-pentyl)phénoxy]phénylamine CAS No. 23838-75-7](/img/structure/B1360142.png)
2-[4-(Tert-pentyl)phénoxy]phénylamine
Vue d'ensemble
Description
2-[4-(Tert-pentyl)phenoxy]phenylamine is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol . This compound features a phenylamine group attached to a phenoxy group, which is further substituted with a tert-pentyl group. It is primarily used in scientific research, particularly in the field of proteomics .
Applications De Recherche Scientifique
2-[4-(Tert-pentyl)phenoxy]phenylamine is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-pentyl)phenoxy]phenylamine typically involves the reaction of 4-(tert-pentyl)phenol with 2-bromophenylamine under basic conditions. The reaction is facilitated by a palladium-catalyzed Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . The general reaction scheme is as follows:
Starting Materials: 4-(tert-pentyl)phenol and 2-bromophenylamine.
Catalyst: Palladium(0) complex.
Base: Potassium carbonate (K2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
Industrial production of 2-[4-(Tert-pentyl)phenoxy]phenylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Tert-pentyl)phenoxy]phenylamine undergoes various chemical reactions, including:
Oxidation: The phenylamine group can be oxidized to form quinone derivatives.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Mécanisme D'action
The mechanism of action of 2-[4-(Tert-pentyl)phenoxy]phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylamine group can form hydrogen bonds and π-π interactions with aromatic amino acids in the active sites of enzymes, thereby modulating their activity. The phenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Tert-pentyl)phenol: Lacks the phenylamine group, making it less versatile in chemical reactions.
2-Bromophenylamine: Contains a bromine atom instead of the phenoxy group, leading to different reactivity and applications.
Phenoxyphenylamine: Similar structure but without the tert-pentyl substitution, affecting its physical and chemical properties.
Uniqueness
2-[4-(Tert-pentyl)phenoxy]phenylamine is unique due to the presence of both the phenylamine and phenoxy groups, along with the tert-pentyl substitution. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-17(2,3)13-9-11-14(12-10-13)19-16-8-6-5-7-15(16)18/h5-12H,4,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKZPXFBJPSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946644 | |
| Record name | 2-[4-(2-Methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-75-7 | |
| Record name | 2-[4-(1,1-Dimethylpropyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isopentylphenoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-isopentylphenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1360077.png)

